![molecular formula C23H19N3O2 B5570006 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.147726857 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities and Synthetic Approaches
Synthesis and Biological Activities : Quinazolinone derivatives, including compounds similar to 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, have been reported to possess a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic properties. A study highlighted the synthesis of quinazolinone derivatives and their significant analgesic activity, showcasing their potential in pain management (Osarumwense Peter Osarodion, 2023).
Cyclic GMP Phosphodiesterase Inhibitors : Research on quinazoline derivatives has identified their role as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is crucial for various physiological processes. This activity is essential for the relaxation of coronary arteries, indicating potential therapeutic applications in cardiovascular diseases (Y. Takase et al., 1994).
One-Pot Synthesis Techniques : Innovative one-pot synthesis methods for quinazolinones have been developed, showcasing efficient routes to create these compounds. Such techniques highlight the versatility and potential for modification of quinazolinones for various scientific applications (R. Cheng et al., 2013).
Catalysis and Synthetic Utility
Catalytic Performance in Organic Synthesis : The utility of quinazolinone derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating the synthesis of other biologically active heterocycles. This demonstrates the compound's role not only as a target molecule but also as a catalyst in organic synthesis, expanding its scientific applications (S. Y. Ebrahimipour et al., 2018).
Spectroscopic and Characterization Studies
Spectrofluorometric Characterization and Antibacterial Activity : The synthesis and characterization of quinazolinone derivatives, followed by their evaluation for antibacterial activity, underscore the methodological advancements in studying these compounds. Spectrofluorometric techniques provide insight into the compound's properties and its potential for antibacterial applications (Salman A. Khan, 2017).
特性
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-3-4-8-19(16)22-25-21-10-6-5-9-20(21)23(27)26(22)24-15-17-11-13-18(28-2)14-12-17/h3-15H,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDSARWIPYPAZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)
![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)
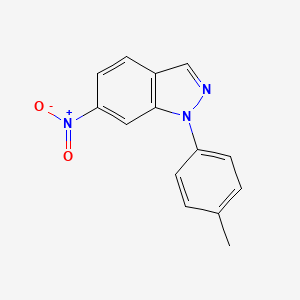
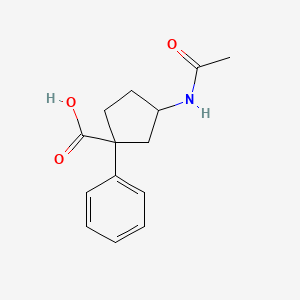
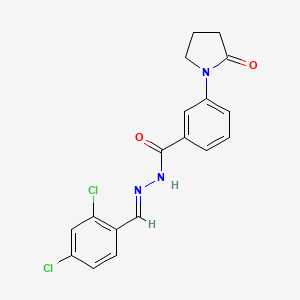
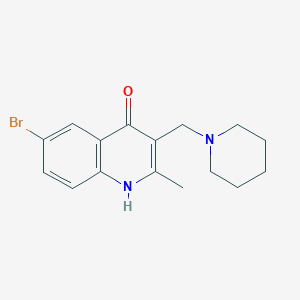
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)
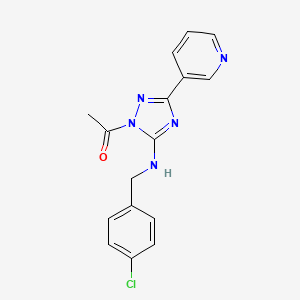
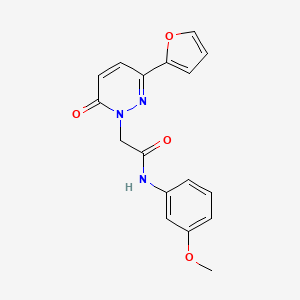
![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)
